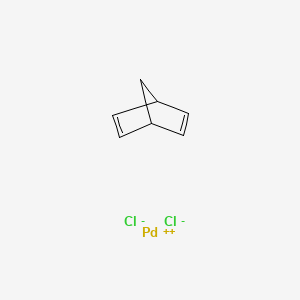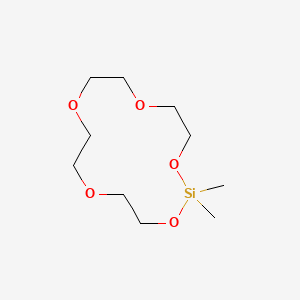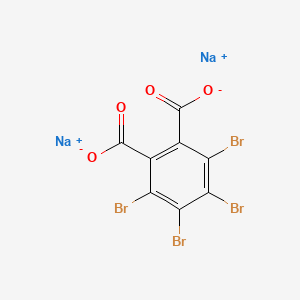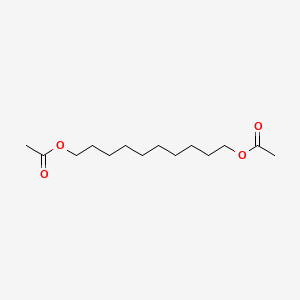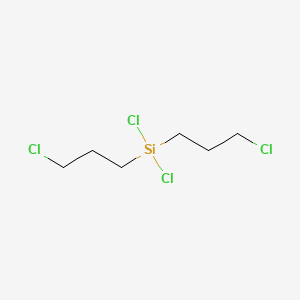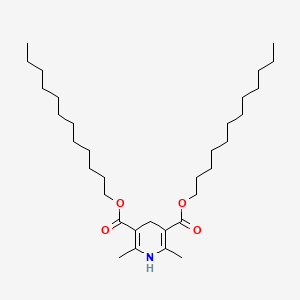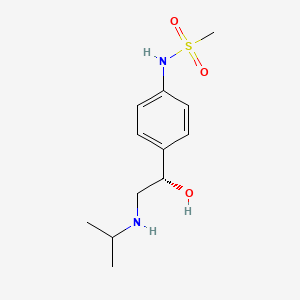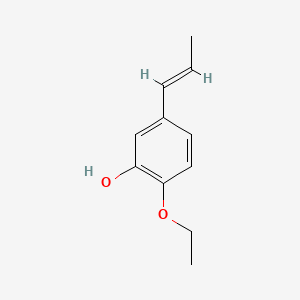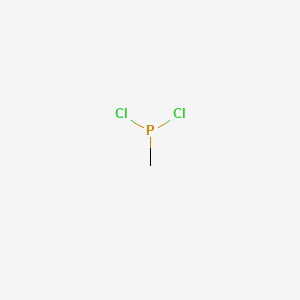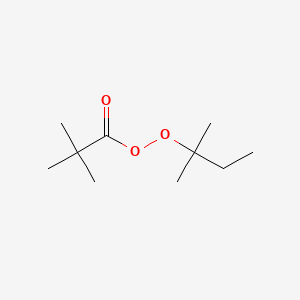
Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
Overview
Description
Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester is a chemical substance identified with the CAS No. 22288-41–1 . It is subject to reporting under certain regulations for significant new uses .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.26400 , a density of 0.924 g/cm3 , and a boiling point of 204ºC at 760 mmHg . Its flash point is 59.2ºC . The exact mass is 188.14100 and it has a LogP value of 2.69590 .Scientific Research Applications
Catalysis and Synthesis
Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester plays a significant role in catalysis and synthesis. For instance, it is involved in the carboxylation of aryl- and alkenylboronic esters with CO2, a process catalyzed by rhodium, to yield benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method is particularly useful for preparing functionalized aryl- and alkenyl-carboxylic acids due to the ready availability of these boronic esters (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Automotive Applications
In the automotive industry, complex esters, including propaneperoxoic acid derivatives, have been studied as potential lubricants for gears. These esters are synthesized using various polyols and exhibit compatibility with extreme pressure additives. They also demonstrate biodegradability, which is a crucial factor in automotive applications (Nagendramma & Kaul, 2008).
Polymer and Materials Science
In polymer and materials science, these esters have been used to create random copolymers. For example, styrene/acrylic acid mixtures were copolymerized using nitroxide-mediated polymerization, demonstrating the versatility of these esters in polymer synthesis (Lessard, Schmidt, & Maríc, 2007). Additionally, the thermal oxidation resistance of polyfluorinated complete esters, which include propaneperoxoic acid derivatives, has been explored, revealing their potential in developing high-performance materials (Gorbunova, Sorokina, Zapevalov, & Saloutin, 2006).
Surface Chemistry
In surface chemistry, propaneperoxoic acid derivatives are used in the synthesis of surface-active agents. For instance, they have been utilized in creating fluorocarbon surfactants, which are known for their ability to reduce surface tension significantly in various solvents (Han, Zhang, Li, & Li, 2009).
Renewable Energy and Environmental Science
In the field of renewable energy and environmental science, these esters are involved in the synthesis of biodiesel and other renewable esters. They have been studied for their effects on the pour point of palm oil methyl esters, an important factor in biodiesel performance (Cheah Han Sern, Choo Yuen May, Zakaria, & Daik, 2008). Additionally, the use of propaneperoxoic acid derivatives in esterification reactions for biofuel production has been optimized using microwave-assisted processes (Umrigar, Chakraborty, & Parikh, 2022).
Safety And Hazards
properties
IUPAC Name |
2-methylbutan-2-yl 2,2-dimethylpropaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7-10(5,6)13-12-8(11)9(2,3)4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYLAIZOGOPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067451 | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
CAS RN |
29240-17-3 | |
| Record name | tert-Amyl peroxypivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29240-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Pentyl peroxypivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029240173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-pentyl peroxypivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-PENTYL PEROXYPIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CB8K6ZUL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
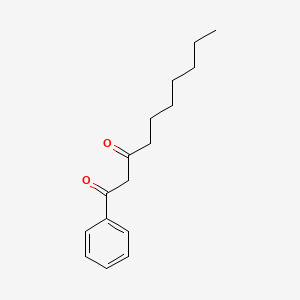
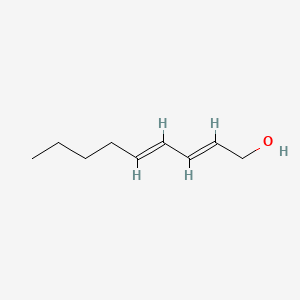
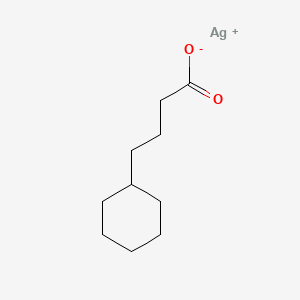
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
